17β-Estradiol 3-O-Sulfate-d3 Sodium Salt
Description
Contextualization of Steroid Sulfates in Biochemical Pathways
Steroid sulfation and desulfation are critical biochemical processes that regulate the activity and bioavailability of steroid hormones. nih.gov Steroids are sulfated by sulfotransferase (SULT) enzymes, which convert them into water-soluble steroid sulfates. nih.govwikipedia.org This transformation was historically seen as a final step to facilitate excretion. nih.gov However, extensive research has revealed that sulfated steroids, such as estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), function as a large circulating reservoir of inactive hormones. nih.gov
These sulfated steroids can be taken up by target cells through organic anion-transporting polypeptides (OATPs). nih.govbioscientifica.com Once inside the cell, the steroid sulfatase (STS) enzyme can hydrolyze the sulfate group, converting the inactive steroid sulfate back into its biologically active, unconjugated form. wikipedia.orgbioscientifica.com For instance, 17β-estradiol 3-O-sulfate is an inactive metabolite of the potent estrogen, 17β-estradiol, formed via sulfotransferase enzymes. caymanchem.comwikipedia.org The enzyme steroid sulfatase can convert it back to active estradiol (B170435). wikipedia.org This dynamic interplay between sulfation and desulfation provides a sophisticated mechanism for controlling local hormone concentrations in various tissues, and its dysregulation is linked to numerous pathologies, including steroid-dependent cancers. nih.govcdnsciencepub.com
Significance of Stable Isotope Labeled Steroids as Research Tools
The use of stable isotope-labeled compounds, particularly those labeled with deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), is a cornerstone of modern biomedical and metabolic research. aptochem.comnih.gov These non-radioactive isotopes behave almost identically to their more common counterparts in biological systems but are distinguishable by mass-sensitive analytical instruments like mass spectrometers. youtube.com This property makes them exceptional tracers and internal standards for a wide range of research applications. nih.govbioscientifica.com
In quantitative bioanalysis, especially when using liquid chromatography-mass spectrometry (LC-MS), deuterated standards are considered the gold standard for internal standards. aptochem.comnih.gov An internal standard is a compound added in a known quantity to a sample before analysis to correct for variability during sample extraction, chromatographic injection, and ionization in the mass spectrometer. aptochem.com
Because a deuterated standard like 17β-Estradiol 3-O-Sulfate-d3 Sodium Salt has nearly identical physicochemical properties to the endogenous analyte (17β-estradiol 3-O-sulfate), it co-elutes during chromatography and experiences similar ionization and matrix effects. aptochem.comsigmaaldrich.com However, due to its higher mass from the deuterium atoms, it produces a distinct signal in the mass spectrometer. aptochem.com By comparing the signal of the analyte to the known concentration of the deuterated internal standard, researchers can achieve highly accurate and precise quantification of the analyte's concentration in complex biological matrices like plasma or tissue. clearsynth.com This enhances the robustness and reliability of the bioanalytical method. aptochem.com
Isotopic labeling is a powerful technique for tracking molecules through complex biochemical networks to understand metabolic dynamics. nih.govbitesizebio.com By introducing a labeled substrate into a biological system, researchers can follow the path of the isotope as it is incorporated into various downstream metabolites. nih.govspringernature.com This provides dynamic insights into metabolic flux, which is the rate of turnover of molecules through a metabolic pathway. nih.gov
This approach allows scientists to answer fundamental questions about the production and consumption of specific metabolites. bitesizebio.com For example, using stable isotope-labeled steroids allows for the differentiation between endogenously produced hormones and exogenously administered ones. nih.gov This methodology is crucial for studying the pharmacokinetics of steroid drugs and for elucidating the intricate pathways of steroid metabolism, including the conversion between sulfated and unconjugated forms. nih.govoup.com
Overview of Research Paradigms for this compound
The primary research application for this compound is its use as an internal standard for the quantification of its non-labeled counterpart, 17β-estradiol 3-sulfate, using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comglpbio.com The stable isotope label allows for precise measurement of 17β-estradiol 3-sulfate levels in various biological samples.
This precise quantification is essential for studies investigating:
Estrogen Metabolism: Understanding the balance and interconversion rates between estradiol and its sulfated metabolites. wikipedia.org
Endocrine Disrupting Chemicals: Assessing how environmental compounds might alter steroid metabolism by measuring changes in metabolite profiles. nih.gov
Pathophysiology of Disease: Investigating the role of sulfated estrogens in conditions like breast cancer, where they can act as a reservoir for active estradiol. cdnsciencepub.com
Neurosteroid Activity: The non-deuterated form, 17β-Estradiol 3-O-Sulfate, is also studied for its role as a neuroactive steroid, and the deuterated standard is used in related analytical studies. pharmaffiliates.com
Data Tables
Table 1: Properties of this compound This table is interactive. Click on headers to sort.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁D₃NaO₅S |
| Molecular Weight | 376.44 g/mol |
| Synonyms | E2-d3 3-Sulfate |
| Primary Application | Internal standard for mass spectrometry |
| Analyte | 17β-Estradiol 3-O-Sulfate |
Properties
Molecular Formula |
C₁₈H₂₀D₃O₅NaS |
|---|---|
Molecular Weight |
377.45 |
Synonyms |
(17β)-Estra-1,3,5(10)-triene-3,17-diol 3-(Hydrogen Sulfate)-d3 Sodium Salt; 17β-Estradiol-d3 Sodium Sulfate |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 17β Estradiol 3 O Sulfate D3 Sodium Salt
Chemical Synthesis Routes for Deuterated Steroid Sulfates
Regioselective Sulfation Techniques for Estradiol (B170435) Derivatives
The regioselective sulfation of the phenolic 3-hydroxyl group of 17β-estradiol, in the presence of the secondary 17β-hydroxyl group, is a key step in the synthesis of 17β-Estradiol 3-O-Sulfate. The phenolic hydroxyl group is more acidic and sterically more accessible than the 17β-hydroxyl group, which allows for selective reaction under controlled conditions.
Several methods have been developed for the regioselective sulfation of estrogens. A common approach involves the use of a suitable sulfating agent, such as sulfur trioxide pyridine (B92270) complex or chlorosulfonic acid, in an appropriate solvent like pyridine or dimethylformamide (DMF). The reaction conditions, including temperature and reaction time, are optimized to favor the formation of the 3-O-sulfate ester. The use of protecting groups for the 17β-hydroxyl group can also be employed to ensure absolute regioselectivity, although this adds extra steps of protection and deprotection to the synthetic route.
For instance, the direct sulfation of 17β-estradiol with sulfur trioxide pyridine complex in pyridine at room temperature can yield the desired 3-O-sulfate with good selectivity. The resulting sulfate (B86663) is then typically converted to its sodium salt by treatment with a sodium-containing base, such as sodium bicarbonate or sodium hydroxide.
Table 1: Comparison of Regioselective Sulfation Methods
| Sulfating Agent | Solvent | Typical Conditions | Advantages | Disadvantages |
| Sulfur Trioxide Pyridine Complex | Pyridine, DMF | Room Temperature, 1-4 hours | Mild conditions, good selectivity | Reagent can be hygroscopic |
| Chlorosulfonic Acid | Pyridine | 0°C to Room Temperature, 1-2 hours | Readily available, reactive | Can lead to side products if not controlled |
| Sulfamic Acid | Pyridine | Reflux, several hours | Stable reagent | Harsher conditions, may require protection |
Strategies for Deuterium (B1214612) Incorporation at Specific Molecular Positions
The introduction of deuterium atoms at specific positions within the estradiol molecule is a critical aspect of synthesizing 17β-Estradiol 3-O-Sulfate-d3. The position of the deuterium label is crucial for its intended application, particularly as an internal standard where the label should be in a stable position that does not undergo exchange during sample preparation or analysis. A common strategy for introducing a d3-label involves deuteration at positions that are not readily exchangeable, such as on the steroid backbone.
One plausible approach for the synthesis of a d3-labeled estradiol involves the introduction of deuterium at the C16 and C17 positions. This can be achieved through a series of reactions starting from a suitable precursor. For example, a 17-keto steroid can undergo base-catalyzed deuterium exchange at the adjacent C16 position using a deuterium source like D2O, followed by reduction of the ketone with a deuterated reducing agent like sodium borodeuteride (NaBD4) to introduce the third deuterium atom at C17.
Alternatively, deuteration of the aromatic A-ring can be achieved. For instance, estradiol can be labeled with deuterium at positions C2 and C4 through reaction with a deuterating agent in the presence of a suitable catalyst. nih.gov A related compound, 17β-Estradiol-2,4,16,16-d4 3-sulfate, is commercially available and its synthesis provides a template for similar deuteration strategies. caymanchem.com
Table 2: Potential Deuterium Incorporation Strategies for Estradiol
| Deuteration Position | Reagents and Method | Rationale |
| C16, C16, C17 | Base-catalyzed exchange at C16 (e.g., NaOD/D2O) on a 17-keto precursor, followed by reduction with NaBD4. | Provides a stable d3-label on the D-ring. |
| C2, C4, and another position | Acid-catalyzed exchange using deuterated acids (e.g., DCl/D2O) or metal-catalyzed H/D exchange. | Introduces deuterium on the A-ring. |
| C16, C17 (d2) and another position | Combination of methods. | Tailored labeling for specific applications. |
Chromatographic Purification and Isolation Techniques for Labeled Conjugates
Following the synthesis, the crude product is a mixture containing the desired 17β-Estradiol 3-O-Sulfate-d3 Sodium Salt, unreacted starting materials, non-deuterated and partially deuterated analogs, and other side products. Therefore, a robust purification strategy is essential to isolate the target compound with high purity.
High-performance liquid chromatography (HPLC) is the method of choice for the purification of steroid conjugates. nih.gov Reversed-phase HPLC, using a C18 column, is particularly effective for separating the relatively polar steroid sulfate from less polar non-sulfated species. A gradient elution system with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed. nih.gov The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase.
Solid-phase extraction (SPE) can be used as a preliminary clean-up step before HPLC to remove bulk impurities. nih.gov Cartridges packed with C18 or other suitable sorbents can effectively retain the steroid conjugate while allowing more polar impurities to pass through. The retained compound is then eluted with a stronger organic solvent.
The purity of the collected fractions from HPLC is assessed by analytical HPLC or LC-MS to ensure that the final product meets the required specifications for a research standard.
Spectroscopic Verification of Isotopic Labeling and Structural Integrity for Research Standards
The final step in the preparation of this compound is the comprehensive spectroscopic analysis to confirm its chemical structure, isotopic enrichment, and purity. This is crucial for its use as a certified research standard.
Mass Spectrometry (MS) is a primary tool for verifying the isotopic labeling. High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which will be higher than the non-deuterated analog by approximately 3 Da (the exact mass difference depends on the precise masses of H and D). Tandem mass spectrometry (MS/MS) is employed to confirm the location of the sulfate group and the deuterium atoms by analyzing the fragmentation pattern of the molecule. nih.gov The fragmentation of the sulfate group is a characteristic feature that helps in its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information.
¹³C NMR spectroscopy is used to verify the carbon skeleton. The signals of the carbons attached to deuterium will be split into multiplets due to C-D coupling and will have a characteristic upfield shift compared to the non-deuterated compound.
²H NMR spectroscopy can be used to directly observe the deuterium signals, confirming their presence and providing information about their chemical environment.
Table 3: Spectroscopic Data for Verification
| Technique | Parameter | Expected Observation for 17β-Estradiol 3-O-Sulfate-d3 |
| HRMS | Accurate Mass | Molecular ion peak corresponding to the mass of C18H20D3O5SNa. |
| MS/MS | Fragmentation Pattern | Characteristic loss of the sulfate group (SO3) and fragmentation of the steroid core, confirming the structure. |
| ¹H NMR | Chemical Shifts | Absence of proton signals at the deuterated positions. Characteristic signals for the remaining protons of the estradiol skeleton. |
| ¹³C NMR | Chemical Shifts and Coupling | Upfield shift and multiplet splitting for carbons bonded to deuterium. |
| ²H NMR | Chemical Shifts | Signals corresponding to the chemical environment of the incorporated deuterium atoms. |
The combination of these synthetic, purification, and analytical techniques ensures the production of high-purity this compound, a valuable tool for advancing research in endocrinology and drug metabolism.
Advanced Analytical Techniques for the Detection and Quantification of 17β Estradiol 3 O Sulfate D3 Sodium Salt
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a primary and powerful tool for the analysis of steroid sulfates due to its high sensitivity and specificity. nih.govnih.gov The ability to directly analyze these conjugated steroids without derivatization simplifies sample preparation. nih.govresearchgate.net
Optimization of Chromatographic Separation for Sulfated Estrogens
The chromatographic separation of sulfated estrogens, which are often isobaric (having the same mass), presents a significant challenge. waters.comwaters.com Achieving full resolution of these structurally similar compounds is crucial for accurate quantification. waters.com
Several factors are optimized to achieve this separation:
Column Chemistry: Different stationary phases are evaluated to find the optimal chemistry for retaining and separating sulfated estrogens. For instance, studies have explored columns like ACQUITY UPC2 BEH, BEH 2-Ethylpyridine, and HSS C18 SB. waters.comwaters.com The ACQUITY UPC2 BEH 2-Ethylpyridine column has been identified as providing optimal separation in some applications. waters.comwaters.com Phenyl-hexyl stationary phases have also proven effective for separating dansylated estrogen isomers. nih.gov
Mobile Phase Composition: The choice of mobile phase, including organic modifiers and additives, significantly impacts separation. Methanol (B129727) has been shown to provide better resolution for sulfated estrogens compared to acetonitrile (B52724). waters.comwaters.com Additives such as isopropyl amine, ammonium (B1175870) hydroxide, or formic acid with ammonium acetate (B1210297) can be used to further refine the separation. waters.comwaters.com
Gradient and Flow Rate: The gradient elution profile, which involves changing the mobile phase composition over time, and the flow rate are carefully controlled to ensure adequate separation of all target compounds. waters.comwaters.com
A typical LC method might involve a gradient of methanol and an aqueous buffer on a C18 or phenyl-type column. nih.govlcms.cz For example, one method utilized a gradient with 10 mM ammonium acetate in water/acetonitrile as the aqueous phase and a methanol/acetonitrile mixture as the organic phase. nih.gov
Table 1: Example Chromatographic Conditions for Sulfated Estrogen Analysis
| Parameter | Condition |
|---|---|
| Column | ACQUITY UPC2 BEH 2-EP, 1.7 µm, 3.0 x 100 mm |
| Mobile Phase A | CO2 |
| Mobile Phase B (Modifier) | Methanol with 0.3% isopropyl amine |
| Flow Rate | 1.4 to 0.9 mL/min (gradient) |
| Temperature | 20 °C |
| Back Pressure | 4100 psi |
This table presents an example of optimized conditions for separating sulfated estrogens using UltraPerformance Convergence Chromatography (UPC²), a technique related to LC. waters.comwaters.com
Application of Electrospray Ionization (ESI) in Negative Mode for Sulfate (B86663) Analysis
Electrospray ionization (ESI) is the most common ionization source used in LC-MS/MS for the analysis of sulfated steroids. nih.gov For sulfated estrogens, ESI is typically operated in the negative ion mode . nih.govresearchgate.net This is because the sulfate group readily loses a proton to form a negatively charged ion, [M-H]⁻, which is then detected by the mass spectrometer. researchgate.netchemrxiv.org
The advantages of using negative mode ESI for sulfate analysis include:
High Sensitivity: Sulfated compounds ionize very efficiently in negative mode, leading to strong signals and low detection limits. nih.govchemrxiv.org
Reduced Background Noise: The negative ion mode often exhibits lower background noise compared to the positive ion mode, further enhancing sensitivity. chemrxiv.org
Direct Analysis: It allows for the direct analysis of the intact sulfated steroid without the need for derivatization, which is often required for other techniques like gas chromatography. nih.gov
The choice of ionization mode can significantly impact sensitivity. For instance, it has been observed that 17β-estradiol shows at least a 10-fold increase in sensitivity in ESI negative ion mode compared to atmospheric pressure photoionization (APPI) in positive ion mode. nih.gov
Development and Validation of Multiple Reaction Monitoring (MRM) Transitions
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive acquisition mode used in tandem mass spectrometry. nih.gov In an MRM experiment, the first quadrupole of the mass spectrometer is set to select a specific precursor ion (in this case, the [M-H]⁻ of 17β-Estradiol 3-O-Sulfate-d3). This precursor ion is then fragmented in the collision cell, and the second quadrupole is set to monitor for a specific product ion. researchgate.net The transition from the precursor ion to the product ion is a unique signature for the target analyte.
For 17β-Estradiol 3-O-Sulfate-d3, the development of MRM transitions would involve:
Infusion of a standard solution of the compound into the mass spectrometer to determine the mass of the precursor ion ([M-H]⁻).
Performing a product ion scan to identify the most abundant and specific fragment ions generated from the precursor.
Optimizing the collision energy and other MS parameters to maximize the signal for the selected precursor-product ion transition. researchgate.net
The use of a deuterated internal standard like 17β-Estradiol 3-O-Sulfate-d3 means that its MRM transition will have a slightly higher mass-to-charge ratio (m/z) than the non-labeled analyte, allowing for simultaneous detection and quantification.
Table 2: Hypothetical MRM Transitions for 17β-Estradiol 3-O-Sulfate and its d3-labeled Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| 17β-Estradiol 3-O-Sulfate | 351.1 | Fragment A |
| 17β-Estradiol 3-O-Sulfate | 351.1 | Fragment B |
| 17β-Estradiol 3-O-Sulfate-d3 | 354.1 | d3-Fragment A |
| 17β-Estradiol 3-O-Sulfate-d3 | 354.1 | d3-Fragment B |
This table illustrates the principle of using a deuterated standard. The exact m/z values for the product ions would be determined experimentally.
Strategies for Mitigating Matrix Effects and Ion Suppression in Complex Biological Matrices
Biological matrices such as plasma, serum, and urine are incredibly complex and contain numerous endogenous compounds that can interfere with the analysis. nih.govchromatographyonline.com This interference, known as the matrix effect , can lead to ion suppression or enhancement, where the signal of the target analyte is artificially decreased or increased, respectively. nih.govchromatographyonline.com
Several strategies are employed to mitigate these effects:
Effective Sample Preparation: The goal of sample preparation is to remove as many interfering compounds as possible while efficiently recovering the analyte of interest. chromatographyonline.com
Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up biological samples. nih.gov It can be automated using 96-well plates for high-throughput analysis. nih.gov
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. chromatographyonline.com
Protein Precipitation: A simple method to remove proteins from plasma or serum samples. uliege.be
Chromatographic Separation: Optimizing the LC method to chromatographically separate the analyte from co-eluting matrix components is a crucial step. myadlm.org
Use of Isotope-Labeled Internal Standards: This is the most effective way to compensate for matrix effects. nih.govchromatographyonline.com 17β-Estradiol 3-O-Sulfate-d3 Sodium Salt serves this exact purpose. Because the internal standard is chemically identical to the analyte, it experiences the same degree of ion suppression or enhancement during the analysis. chromatographyonline.com By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be corrected.
Dilution of the Sample: Simply diluting the sample can reduce the concentration of interfering substances, but this may compromise the sensitivity if the analyte concentration is already low. nih.govchromatographyonline.com
The post-column infusion method can be used to qualitatively assess where in the chromatogram ion suppression or enhancement occurs. nih.govchromatographyonline.com A quantitative assessment can be made by comparing the analyte response in a neat solution to the response when spiked into an extracted blank matrix. myadlm.org
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Approaches
While LC-MS/MS is often preferred for the analysis of conjugated steroids, GC-MS/MS remains a powerful analytical tool, particularly in fields like anti-doping. nih.govnih.gov However, its application to steroid conjugates like this compound requires additional sample preparation steps. nih.govnih.gov
Considerations for Pre-analytical Derivatization of Steroid Conjugates
Unlike LC-MS, which can often analyze compounds in their native form, GC-MS requires analytes to be volatile and thermally stable. nih.gov Steroid conjugates are neither. Therefore, two key pre-analytical steps are necessary:
Deconjugation (Hydrolysis): The sulfate group must be cleaved from the steroid backbone. This is typically done enzymatically using a sulfatase enzyme or chemically through acid hydrolysis. waters.comnih.gov However, this step can be inefficient and lacks universality across different conjugates. nih.gov A study has shown that under certain conditions, estrogen sulfates can be directly derivatized for GC-MS analysis without a prior deconjugation step using a mixture of N,O-bis-(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) and trimethylchlorosilane (TMCS). researchgate.net
Derivatization: After hydrolysis, the resulting free steroid has hydroxyl and/or ketone groups that need to be chemically modified to increase volatility and improve chromatographic peak shape. nih.govmdpi.com
Silylation: This is the most common derivatization reaction for steroids, where active hydrogens on hydroxyl and enol groups are replaced with a trimethylsilyl (B98337) (TMS) group. mdpi.comresearchgate.net Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(trimethylsilyl)imidazole are frequently used. mdpi.comnih.gov
Pentafluorobenzyl (PFB) Derivatization: This method can be used to derivatize the phenolic hydroxyl group, making the compound suitable for sensitive detection by negative ion chemical ionization (NCI)-GC/MS. shimadzu.co.kr
The derivatization process itself must be carefully optimized as it can sometimes lead to the formation of multiple reaction products or chemical rearrangements. nih.gov The entire process of hydrolysis and derivatization for GC-MS analysis can be laborious and time-consuming compared to the more direct LC-MS/MS approach. waters.commdpi.com
Table 3: Common Derivatization Reagents for GC-MS Analysis of Steroids
| Reagent | Target Functional Group | Resulting Derivative |
|---|---|---|
| MSTFA/NH4I/DTT | Hydroxyl, Enol groups | Trimethylsilyl (TMS) ether/enol ether |
| N-(trimethylsilyl)imidazole | Hydroxyl groups | Trimethylsilyl (TMS) ether |
| BSTFA + 1% TMCS | Hydroxyl groups (and potentially direct derivatization of sulfate) | Trimethylsilyl (TMS) ether |
| Pentafluorobenzyl Bromide (PFBBr) | Phenolic hydroxyl group | Pentafluorobenzyl (PFB) ether |
This table summarizes common reagents used for the derivatization of estrogens for GC-MS analysis. researchgate.netmdpi.comnih.govshimadzu.co.kr
Hydrolysis Protocols for Liberating Free Steroids from Conjugates in Research Contexts
While direct analysis of intact steroid sulfates is increasingly common, many established methods, particularly those using Gas Chromatography-Mass Spectrometry (GC-MS), require a hydrolysis step to cleave the sulfate or glucuronide group, liberating the free steroid for analysis. unitedchem.comnih.gov This deconjugation can be achieved through enzymatic or chemical methods.
Enzymatic Hydrolysis: This is the most common approach, valued for its specificity under mild conditions. nih.govresearchgate.net Enzyme preparations from sources like Helix pomatia contain both β-glucuronidase and sulfatase activity, allowing for the simultaneous cleavage of both major types of steroid conjugates. researchgate.netnih.gov The efficiency of enzymatic hydrolysis is dependent on several factors, including pH, temperature, time, and enzyme concentration. nih.govresearchgate.net For instance, sulfatase activity from Helix pomatia is optimal at a pH greater than 6.2, while its β-glucuronidase activity prefers a more acidic environment (pH 4.5-5.0). nih.gov A study optimizing hydrolysis conditions for various steroid conjugates in bovine urine selected abalone entrails as the preferred enzyme source, with optimal conditions identified as 20 hours of incubation at 42°C and a pH of 5.2. researchgate.net
Chemical Hydrolysis: This approach typically involves solvolysis (acid hydrolysis in an organic solvent) or methanolysis. nih.govnih.gov Solvolysis, often using acidified ethyl acetate, can yield superior recovery of some steroids compared to hot acid hydrolysis, which is now considered unreliable for certain sulfates due to analyte degradation. nih.gov Methanolysis, a variation using methanolic hydrogen chloride, has been shown to efficiently cleave both sulfate and glucuronide conjugates, in some cases providing higher yields of free steroids than enzymatic methods. nih.gov However, a major drawback of chemical hydrolysis is its lack of specificity and the potential to create artifacts and increase matrix interference, which can complicate subsequent analysis. nih.govnih.gov
Table 1: Comparison of Hydrolysis Methods in Steroid Analysis
| Method | Agent(s) | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Enzymatic | Helix pomatia juice, Abalone entrails, E. coli preparations | pH 4.5-6.5, 37-55°C, 1-24 hours | High specificity, mild conditions reduce artifact formation. nih.govresearchgate.net | Can be costly, enzyme activity can vary between batches, may require different pH optima for sulfatase vs. glucuronidase. nih.govresearchgate.net |
| Chemical (Solvolysis/Methanolysis) | Acidified ethyl acetate, methanolic HCl | 50-60°C, 10 min - 24 hours | Inexpensive, rapid for some protocols, can be very efficient. nih.govnih.gov | Harsh conditions can degrade analytes, non-specific, can generate interfering artifacts. nih.govnih.gov |
High-Resolution Mass Spectrometry (HRMS) in Untargeted Steroid Sulfate Profiling
High-Resolution Mass Spectrometry (HRMS), utilizing analyzers like Orbitrap and Quadrupole Time-of-Flight (Q-TOF), has become an indispensable tool for steroidomics. nih.govthermofisher.com Unlike triple quadrupole instruments that target specific parent-to-product ion transitions, HRMS provides high-resolution, accurate-mass data, enabling the determination of an ion's elemental composition. nih.govmdpi.combirmingham.ac.uk This capability is particularly powerful in untargeted profiling, where the goal is to identify as many metabolites as possible, including novel or unexpected steroid sulfates.
The high resolving power (up to 240,000 FWHM) and mass accuracy (often below 2 ppm) of instruments like the Orbitrap allow researchers to distinguish between steroid sulfates and other endogenous compounds that may have the same nominal mass (isobaric interferences). nih.govmdpi.combirmingham.ac.uk This is crucial for gaining a comprehensive and accurate picture of the steroid sulfate metabolome. bioscientifica.com For instance, HRMS coupled with liquid chromatography (LC) has been successfully applied to screen for a wide range of steroids in various sample types, demonstrating its utility in both targeted quantification and non-targeted discovery. mdpi.comnih.gov
Integration of Hyphenated Techniques for Comprehensive Steroidomics
The combination of a separation technique with a detection technique, known as a hyphenated technique, is the cornerstone of modern steroid analysis. omicsonline.orglongdom.org The most powerful and widely used combination for analyzing steroid sulfates is Liquid Chromatography-Mass Spectrometry (LC-MS), often in its tandem MS/MS configuration (LC-MS/MS). nih.govlongdom.orgnih.gov
LC is essential for separating the complex mixture of steroids and their isomers present in a biological sample before they enter the mass spectrometer. nih.govnih.gov This separation is critical because many steroid isomers have identical masses and cannot be distinguished by the mass spectrometer alone. mdpi.com Following separation, the mass spectrometer provides highly sensitive and selective detection. longdom.orgnih.gov
In this context, this compound serves as an ideal internal standard for the quantification of endogenous 17β-Estradiol 3-O-Sulfate. Because it is chemically identical to the analyte apart from the mass difference from the deuterium (B1214612) labels, it co-elutes during chromatography and experiences similar ionization effects in the MS source. sigmaaldrich.comtexilajournal.comresearchgate.net This allows it to accurately correct for variations throughout the analytical process, leading to reliable and precise quantification. sigmaaldrich.comtexilajournal.com The integration of LC with HRMS further enhances steroidomics by combining physical separation with high-accuracy mass detection, enabling both quantification of knowns and identification of unknowns in a single run. nih.govnih.gov
Validation Parameters for Analytical Methods in Academic Research
To ensure that an analytical method is reliable and fit for purpose, it must be rigorously validated. virginia.edunih.gov In academic research involving the quantification of steroid sulfates, key validation parameters include linearity, limits of detection and quantification, precision, and accuracy. nih.govvirginia.edunih.gov
Linearity describes the ability of the method to produce results that are directly proportional to the concentration of the analyte. It is assessed by analyzing a series of calibration standards to generate a calibration curve. researchgate.netthermofisher.com The dynamic range is the concentration span over which the method is linear, accurate, and precise, defined by the lower and upper limits of quantification. mdpi.comresearchgate.net For steroid analysis, which can involve concentrations spanning several orders of magnitude, a wide linear dynamic range is highly desirable to avoid sample dilution and re-analysis. mdpi.comthermofisher.com Research methods for steroids often demonstrate excellent linearity, with correlation coefficients (r²) for the calibration curve exceeding 0.99. nih.govresearchgate.net
Table 2: Example Calibration Curve Data for a Steroid Analyte
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean) |
|---|---|
| 0.5 | 0.015 |
| 1.0 | 0.031 |
| 5.0 | 0.152 |
| 10.0 | 0.305 |
| 50.0 | 1.51 |
| 100.0 | 3.02 |
| 250.0 | 7.55 |
This table represents hypothetical data to illustrate a linear response.
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. virginia.eduresearchgate.net These parameters define the sensitivity of the assay. For steroid hormones, which are often present at very low (pg/mL to ng/mL) concentrations, high sensitivity is crucial. nih.govnih.gov In LC-MS/MS methods for steroid analysis, LOQs can range from 0.1 to 5 ng/mL, and in some highly sensitive methods, they can be as low as 0.005 ng/mL for certain estrogens. nih.govacs.org The LOQ is often established as the lowest concentration on the calibration curve that meets specific criteria for precision and accuracy (e.g., within 20%). virginia.eduresearchgate.net
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (%CV). Intra-assay precision (or repeatability) is assessed by analyzing replicates within a single analytical run, while inter-assay precision (or reproducibility) is determined by analyzing the same samples across different runs on different days. virginia.educusabio.com
Accuracy is the closeness of the mean test result to the true or accepted reference value, often expressed as percent bias or percent recovery. nih.govvirginia.edu Both precision and accuracy are typically evaluated by repeatedly analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high). nih.govresearchgate.net For academic research applications, common acceptance criteria are a %CV of less than 15% for precision and a bias of within ±15% for accuracy, with a slightly wider margin (e.g., 20%) accepted at the LOQ. virginia.eduresearchgate.net
Table 3: Example Inter-Assay Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Measured Mean Conc. (ng/mL) | Precision (%CV) | Accuracy (%Bias) |
|---|---|---|---|---|
| Low | 1.5 | 1.59 | 9.3% | +6.0% |
| Medium | 25 | 23.8 | 6.5% | -4.8% |
| High | 200 | 205.4 | 5.8% | +2.7% |
This table represents hypothetical data demonstrating acceptable performance based on common validation guidelines. nih.govresearchgate.netacs.org
Table of Mentioned Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| 17β-Estradiol 3-O-Sulfate | E2-3S |
| This compound | - |
| 17β-Estradiol | E2 |
| Estrone (B1671321) | E1 |
Applications of 17β Estradiol 3 O Sulfate D3 Sodium Salt As an Internal Standard and Tracer in Biological Research
Quantitative Bioanalysis in Steroid Hormone Research
The accurate measurement of steroid hormones in biological matrices like plasma, serum, urine, and tissue is notoriously challenging due to their low physiological concentrations and the presence of numerous structurally similar, interfering compounds. researchgate.netnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method over traditional immunoassays, which can lack specificity due to cross-reactivity. nih.govnih.govresearchgate.netfarmaciajournal.com In this context, 17β-Estradiol 3-O-Sulfate-d3 Sodium Salt is an indispensable tool.
Minimizing Analytical Variability in Mass Spectrometry Assays
Isotope dilution mass spectrometry, which employs stable isotope-labeled (SIL) internal standards, is the gold standard for quantitative bioanalysis. nih.govscispace.com this compound is used as an internal standard for the quantification of its non-labeled analogue, 17β-estradiol 3-sulfate. caymanchem.com By adding a known quantity of the deuterated standard to a sample at the beginning of the analytical process, any variability introduced during sample handling, extraction, or instrument analysis affects both the analyte and the standard equally. restek.comsigmaaldrich.com
The core principle is that the ratio of the endogenous analyte to the SIL internal standard remains constant, even if the absolute signal intensity fluctuates. dshs-koeln.de This normalization corrects for instrument drift and variations in ionization efficiency, which is a common issue in electrospray ionization (ESI) used for steroid analysis. farmaciajournal.comscispace.com The use of a SIL internal standard significantly improves the precision of the assay compared to using a structural analogue, as demonstrated in studies where the variance was significantly lower with the SIL standard. scispace.com This leads to highly reproducible and accurate quantification, which is crucial for both clinical diagnostics and research. nih.gov
| Parameter | Method Using SIL Internal Standard | Method Using Analog Internal Standard | Reference |
|---|---|---|---|
| Within-day CV (%) | <6.5% | Not specified, but generally higher | nih.gov |
| Between-day CV (%) | 4.5% to 9.5% | <13% (general steroid panel) | nih.govnih.gov |
| Mean Bias (%) | 100.3% (accuracy) | 96.8% (accuracy) | scispace.com |
| Standard Deviation of Bias (%) | 7.6% | 8.6% | scispace.com |
CV: Coefficient of Variation
Correction for Sample Preparation Efficiency and Matrix Effects
Biological samples are complex mixtures that can interfere with mass spectrometric analysis, a phenomenon known as the matrix effect. waters.com Co-eluting substances from the matrix can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. dshs-koeln.denih.gov Because a SIL internal standard like 17β-Estradiol 3-O-Sulfate-d3 has nearly identical physicochemical properties to the endogenous compound, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement. waters.comresearchgate.net This co-elution allows the standard to effectively compensate for these matrix effects, which is a prerequisite for a rugged and reliable bioanalytical method. waters.comnih.gov
Furthermore, the standard corrects for analyte loss during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). sigmaaldrich.comnih.govnih.gov Since the deuterated standard is added at the very beginning, its recovery reflects the recovery of the endogenous analyte. restek.com Any losses during the multi-step procedure are accounted for by monitoring the signal of the internal standard, thus ensuring the final calculated concentration is accurate. nih.govresearchgate.net
Metabolic Flux Studies and Pathway Elucidation in Research Models
Beyond its role in static quantification, this compound is a valuable tracer for dynamic studies of steroid metabolism. By introducing the labeled compound into a biological system, researchers can track its conversion into other metabolites, providing insights into enzyme activity and metabolic pathways.
Tracing Steroid Conversions in Cell Culture Systems (in vitro)
In many tissues, steroid sulfatase (STS) converts biologically inactive steroid sulfates, such as estrone (B1671321) sulfate (B86663) and 17β-estradiol 3-sulfate, into active estrogens like estrone and 17β-estradiol. wikipedia.orgnih.gov This conversion is a key step in local steroid synthesis and has been implicated in hormone-dependent cancers. nih.gov By incubating cell lines (e.g., breast cancer cells or ovarian cancer cells) with 17β-Estradiol 3-O-Sulfate-d3, researchers can trace its desulfation to form 17β-estradiol-d3. caymanchem.comnih.gov Using LC-MS/MS, the appearance of the deuterated product can be precisely measured over time, allowing for the determination of STS activity. This approach is crucial for evaluating the efficacy of novel STS inhibitors in drug discovery programs. nih.gov Conversely, the activity of estrogen sulfotransferases (SULTs), which catalyze the sulfation of 17β-estradiol to form its sulfate conjugate, can also be studied by providing labeled 17β-estradiol and tracking the formation of 17β-Estradiol 3-O-Sulfate-d3. caymanchem.com
Investigation of Steroid Disposition in Animal Models
Animal models are essential for understanding how steroids are distributed, metabolized, and eliminated by the body (disposition). Studies in ovariectomized mice, for example, investigate the metabolic effects of estrogen supplementation on different organs, including the brain. nih.gov Administering 17β-Estradiol 3-O-Sulfate-d3 to such models would allow researchers to trace its journey through the body. It can help determine the extent of its transport across biological barriers like the blood-brain barrier, its uptake by target tissues, and its conversion to other active or inactive steroids in specific organs. nih.gov This information is vital for understanding the local, tissue-specific actions of steroids (intracrinology) and how they contribute to physiology and disease. nih.govnih.gov Such tracer studies in animal models, from rodents to sheep, provide a dynamic view of steroid homeostasis that cannot be obtained from static measurements alone. caymanchem.comsigmaaldrich.com
Role in Steroidomics Profiling and Biomarker Discovery in Research
Steroidomics is a sub-field of metabolomics that aims to comprehensively measure the full complement of steroids and their metabolites in a biological sample. nih.gov This global profiling approach can reveal shifts in steroid metabolism associated with disease or exposure to drugs, leading to the discovery of new biomarkers. nih.govyoutube.com
The accuracy of steroidomics relies heavily on high-resolution mass spectrometry platforms and, critically, on the use of a panel of SIL internal standards to ensure correct quantification across a wide range of steroid classes, including both sulfated and glucuronidated conjugates. scispace.comnih.gov this compound is an essential component of this internal standard panel. By enabling the accurate quantification of 17β-estradiol 3-sulfate, it helps build a reliable steroid profile. nih.gov Alterations in the levels of this specific sulfate conjugate, or its ratio to other estrogens, could emerge as a biomarker for conditions such as hormone-dependent cancers, metabolic disorders, or as a way to monitor the response to therapy. nih.govnih.gov The use of such high-quality internal standards is fundamental to the validation of robust biomarkers that can eventually be used in a clinical setting. youtube.com
| Research Area | Specific Application | Information Gained | Reference |
|---|---|---|---|
| Quantitative Bioanalysis | Internal standard for LC-MS/MS | Accurate and precise concentration of endogenous 17β-estradiol 3-sulfate | caymanchem.comnih.govresearchgate.net |
| Metabolic Flux (in vitro) | Tracer to measure steroid sulfatase (STS) activity | Rate of conversion to 17β-estradiol; efficacy of STS inhibitors | nih.govnih.gov |
| Metabolic Disposition (in vivo) | Tracer in animal models | Tissue uptake, distribution, and metabolism of the steroid sulfate | sigmaaldrich.comnih.gov |
| Steroidomics & Biomarker Discovery | Component of internal standard panel for global steroid profiling | Identification of new disease biomarkers based on steroid profiles | scispace.comnih.gov |
Development of Reference Methods for Other Endogenous Steroid Metabolites
The pursuit of accuracy and reliability in clinical diagnostics and endocrine research has driven the evolution of analytical methodologies for measuring steroid hormones. Historically, immunoassays were the primary tool, but they often suffer from a lack of specificity due to cross-reactivity with structurally similar steroids, leading to imprecise results, especially at low concentrations. nih.govnih.govnist.gov The advent of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has marked a significant advancement, offering superior specificity and sensitivity, and is now considered a gold standard in steroid analysis. nih.govchromsystems.com Central to the development of these advanced reference methods is the principle of isotope dilution, which employs stable isotope-labeled internal standards, such as this compound. sigmaaldrich.comnih.gov
An internal standard is a compound with physicochemical properties nearly identical to the analyte of interest, which is added in a known quantity to samples before processing. sigmaaldrich.comyoutube.com By using a stable isotope-labeled version of an analyte—where one or more atoms are replaced by a heavier isotope like deuterium (B1214612) (D) or Carbon-13 (¹³C)—the internal standard can be distinguished from the endogenous analyte by the mass spectrometer due to its mass difference. youtube.comclearsynth.com This approach allows for highly accurate quantification because the internal standard experiences the same variations and losses as the analyte during sample extraction, purification, and ionization in the mass spectrometer. sigmaaldrich.comclearsynth.com The use of deuterated standards like this compound is crucial for minimizing analytical variability, correcting for matrix effects, and ensuring the development of robust and reproducible reference methods. sigmaaldrich.comclearsynth.com
While this compound is the ideal internal standard for quantifying its non-labeled counterpart, 17β-Estradiol 3-O-Sulfate, the underlying methodology is fundamental to the development of comprehensive reference methods that simultaneously measure a wide array of endogenous steroid metabolites. chromsystems.comcaymanchem.com These "steroid profiling" methods enhance diagnostic capabilities by providing a broader view of the steroid metabolic pathways from a single sample analysis. nih.govallenpress.com Research has focused on creating multiplex panels that can quantify numerous steroids at once, with each analyte ideally paired with its own corresponding stable isotope-labeled internal standard to ensure the highest level of accuracy for the entire panel. chromsystems.comnih.gov The development of such methods provides a higher-order reference system for establishing traceability and improving the accuracy of routine clinical assays. nist.gov
Detailed Research Findings
The development of reference methods using LC-MS/MS and isotopic internal standards has been a significant area of research, leading to highly sensitive and specific assays for steroid hormone panels. These methods are characterized by their ability to quantify multiple analytes simultaneously, a critical advantage over single-analyte immunoassays. allenpress.com
Key findings from various studies include:
Enhanced Specificity and Sensitivity : LC-MS/MS methods consistently demonstrate lower quantitative values for steroid concentrations compared to immunoassays, a difference attributed to the superior specificity of mass spectrometry which eliminates cross-reactivity issues. allenpress.com The sensitivity of modern tandem mass spectrometers allows for the detection of steroids at concentrations as low as 1.0 to 2.0 pg/mL without the need for chemical derivatization, a step previously required to enhance signal. nih.govnih.gov
Comprehensive Steroid Profiling : Researchers have successfully developed methods to quantify large panels of steroids from a single, small-volume serum sample. nih.govnist.gov For instance, one method allows for the simultaneous measurement of 12 different steroid hormones from just 100 μl of serum, with excellent accuracy demonstrated by biases between -10.7% and 10.5% when compared to certified reference materials. nih.gov Another approach established a method for 15 endogenous steroids by combining commercial kits and implementing automated online sample preparation, enhancing robustness and practicality for clinical laboratories. nih.gov
Isotope Dilution for Accuracy : The core of these reference methods is the use of isotope dilution with a dedicated deuterated or ¹³C-labeled internal standard for each analyte. nih.govnih.gov This one-to-one correspondence between analyte and standard is critical for correcting analytical variations and achieving high precision. chromsystems.com For example, a method for measuring major estrogens and their metabolites used specific deuterated internal standards for estrone (E1), estradiol (B170435) (E2), and estriol (B74026) (E3) to achieve within-day coefficients of variation (CVs) below 6.5% and between-day CVs between 4.5% and 9.5%. nih.gov
The following tables summarize findings from studies that have developed reference methods for panels of endogenous steroid metabolites, illustrating the scope and performance of these analytical techniques.
Table 1: Examples of LC-MS/MS-Based Steroid Profiling Methods
| Steroid Panel Measured | Internal Standards Used | Key Research Finding | Reference |
|---|---|---|---|
| Estrone (E1), Estradiol (E2), Estriol (E3), 16-hydroxyestrone (B101198) (16-OHE1) | Deuterium-labeled IS for each analyte (e.g., estrone-d4, estradiol-d4) | Developed a rapid (8-min) and simple method without derivatization, achieving detection limits of 1.0-2.0 pg/mL. | nih.gov |
| 12 Steroids including Testosterone, Progesterone, Cortisol, DHEA, and Estradiol | Spiked internal standards for each analyte | High-accuracy method using a small serum volume (100 μl) with recoveries between 86.4% and 115.0%. | nih.gov |
| 15 Steroids including Aldosterone, Androstenedione, Cortisol, DHEA, and Testosterone | Stable-isotope labeled internal standard for each of the 15 target steroids | Combined commercial panels and used automated on-line solid-phase extraction (SPE) to create a robust, high-throughput method. | nih.gov |
| 9 Steroids including Cortisol, Aldosterone, and Androstenedione | 8 deuterium-labeled steroid internal standards | Simultaneous quantitation in positive-ion mode with adequate sensitivity (100 pg/mL) for routine clinical use. | allenpress.com |
Table 2: Examples of Endogenous Steroids and Their Corresponding Isotopic Internal Standards in Reference Methods
| Endogenous Steroid Metabolite | Isotopic Internal Standard Used | Analytical Technique | Reference |
|---|---|---|---|
| Testosterone | Testosterone-16,16,17-d3 or Testosterone-2,3,4-¹³C₃ | LC-MS/MS | sigmaaldrich.com |
| Estradiol (E2) | Estradiol-d4 | HPLC-MS/MS | nih.gov |
| Estrone (E1) | Estrone-d4 | HPLC-MS/MS | nih.gov |
| Cortisol | Cortisol-d4 | LC-MS/MS | nih.gov |
| Progesterone | Progesterone-¹³C₃ | LC-MS/MS | nih.gov |
| Dehydroepiandrosterone (B1670201) sulfate (DHEAS) | [7,7-²H₂]dehydroepiandrosterone sulfate | HPLC/MS | nih.gov |
| Aldosterone | Aldosterone-d4 | LC-MS/MS | nih.gov |
Comparative Research and Isotope Effects Involving 17β Estradiol 3 O Sulfate D3 Sodium Salt
Comparison of Analytical Performance with Non-Deuterated Analogues
In the field of endocrinology and clinical chemistry, the precise quantification of steroid hormones is paramount for accurate diagnosis and research. The use of stable isotope-labeled internal standards is a cornerstone of high-precision analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). 17β-Estradiol 3-O-Sulfate-d3 Sodium Salt serves as an ideal internal standard for the quantification of its endogenous, non-deuterated analogue, 17β-Estradiol 3-O-Sulfate. caymanchem.comglpbio.combioscience.co.uk
The primary advantage of using a deuterated internal standard is its ability to compensate for variations during sample preparation and analysis. Since this compound is chemically almost identical to the endogenous analyte, it behaves similarly during extraction, derivatization, and chromatography. However, it is distinguishable by its higher molecular weight due to the presence of deuterium (B1214612) atoms. lgcstandards.com This mass difference is critical for mass spectrometry, which separates and detects ions based on their mass-to-charge ratio. nih.gov
The co-elution of the analyte and the internal standard in chromatography ensures that any matrix effects or fluctuations in instrument response affect both compounds equally. This leads to a more accurate and precise quantification of the endogenous compound than what is achievable with non-labeled standards or external calibration methods. nih.gov The use of stable isotope-labeled standards like 17β-Estradiol 3-O-Sulfate-d3 is considered a best practice for overcoming the limitations of immunoassays, which can suffer from cross-reactivity with structurally similar steroids. nih.gov
Table 1: Comparison of Physicochemical Properties
| Property | 17β-Estradiol 3-O-Sulfate Sodium Salt | This compound |
|---|---|---|
| Molecular Formula | C₁₈H₂₃O₅S • Na | C₁₈H₂₀D₃O₅NaS |
| Molecular Weight | 374.4 g/mol caymanchem.comcaymanchem.com | 377.45 g/mol lgcstandards.com |
| CAS Number | 4999-79-5 caymanchem.comcaymanchem.com | 352431-50-6 caymanchem.comglpbio.combioscience.co.uk |
| Isotopic Label | None | Deuterium (d3) lgcstandards.com |
| Primary Use | Endogenous analyte to be measured caymanchem.com | Internal standard for mass spectrometry caymanchem.comglpbio.combioscience.co.uk |
Assessment of Kinetic Isotope Effects (KIE) in Enzymatic Biotransformations
The substitution of hydrogen with its heavier isotope, deuterium, can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect is particularly relevant for reactions where the breaking of a carbon-hydrogen bond is the rate-determining step. In the context of this compound, the deuterium atoms are strategically placed to be stable during the analytical process but can be informative in metabolic studies.
Deuteration has the potential to affect the pharmacokinetic and metabolic profiles of drugs and endogenous compounds. medchemexpress.commedchemexpress.com The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. Consequently, metabolic processes involving the cleavage of these bonds, such as hydroxylation by cytochrome P450 enzymes, may occur at a slower rate for the deuterated compound. While 17β-Estradiol 3-O-Sulfate is considered a relatively inactive metabolite, it can be converted back to the highly active 17β-estradiol by steroid sulfatase or further metabolized. The KIE could potentially alter the rate of these biotransformations.
For its role as an internal standard in quantification assays, it is crucial that the deuterated analogue does not undergo significant metabolism that would differ from the native compound during the course of the analysis, which is generally rapid. The stability of the deuterium label on the molecule ensures its integrity throughout the analytical procedure. caymanchem.combioscience.co.uk Research into the KIE of deuterated steroids helps in understanding potential shifts in metabolic pathways and ensures that the chosen internal standard is a reliable proxy for the endogenous analyte's behavior during sample analysis.
Emerging Research Applications and Future Directions for 17β Estradiol 3 O Sulfate D3 Sodium Salt Studies
Application in Mechanistic Studies of Endocrine Disruption (in vitro, environmental research)
The study of endocrine-disrupting chemicals (EDCs) is a significant area of environmental and health research. mdpi.com EDCs are exogenous substances that can interfere with any aspect of hormone action, including synthesis, metabolism, and receptor binding. nih.gov The deuterated internal standard, 17β-Estradiol 3-O-Sulfate-d3 Sodium Salt, is instrumental in the precise quantification of its endogenous counterpart, 17β-estradiol 3-sulfate, in studies investigating how EDCs alter steroid metabolism.
In Vitro Assays: High-throughput in vitro assays are a primary tool for identifying potential EDCs from thousands of environmental chemicals. nih.govacs.org These assays can measure interactions with various points in the endocrine pathway, such as receptor binding, gene activation, and enzyme inhibition. nih.govnih.gov For example, studies may investigate how EDCs like bisphenol A (BPA), genistein, and resveratrol (B1683913) affect the expression of enzymes and transporters involved in 17β-estradiol metabolism and excretion. nih.gov In such studies, accurate measurement of steroid metabolites is paramount. The use of stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the reliable quantification of these changes in complex biological matrices, even in estrogen receptor (ER) negative cell lines, providing evidence for ER-independent pathways of endocrine disruption. nih.gov
Environmental Research: Steroid hormones and their metabolites are recognized as environmental pollutants, often found in wastewater effluents, that can impact wildlife. mdpi.comresearchgate.net Research into the environmental fate of these compounds, such as the anabolic steroid trenbolone (B1683226) acetate (B1210297), has shown that while they may break down in sunlight, they can regenerate in darkness, highlighting their persistence. organic-center.org Accurate analytical methods are required to monitor the low concentrations of these steroids in environmental samples like water and soil. researchgate.net The use of this compound as an internal standard facilitates the development of sensitive methods to track the presence and transformation of estrogen sulfates in the environment, helping to assess the risk they pose to aquatic ecosystems. mdpi.com
Mechanistic Insights: Cytosolic sulfotransferases (SULTs) are crucial enzymes that sulfate (B86663) endocrine hormones like estradiol (B170435), as well as many EDCs. nih.gov EDCs can act as substrates or inhibitors for SULTs, thereby altering the metabolism and regulation of natural hormones. nih.gov Furthermore, the sulfated forms of some EDCs may bind to endocrine hormone receptors. nih.gov Mechanistic studies using deuterated standards can elucidate these complex interactions, clarifying how the sulfation of an EDC might lead to its retention and transport to other tissues, where it can be hydrolyzed back to an active form to cause endocrine disruption. nih.gov
| Research Area | Application of this compound | Key Findings from Studies |
| In Vitro Endocrine Disruption | Internal standard for quantifying changes in estradiol sulfate levels in cell-based assays exposed to potential EDCs. | EDCs can modulate the expression of enzymes and transport proteins involved in estradiol metabolism, altering its cellular concentration. nih.gov |
| Environmental Monitoring | Enables sensitive and accurate measurement of estrogen sulfates in complex environmental matrices like wastewater. mdpi.comresearchgate.net | Steroid hormones can persist in the environment and impact aquatic life; their monitoring is crucial for risk assessment. mdpi.comorganic-center.org |
| Sulfotransferase Studies | Facilitates kinetic studies on the inhibition or competitive sulfation of estradiol in the presence of EDCs. | EDCs can interfere with the normal sulfation of hormones, a key pathway for their regulation and elimination. nih.gov |
Development of Novel Analytical Platforms for Comprehensive Metabolite Profiling
The quantification of steroid hormones and their metabolites presents significant analytical challenges due to their low physiological concentrations, complex biological matrices, and the existence of isomeric forms. nih.govhelsinki.fi this compound is a cornerstone in the development of advanced analytical platforms, primarily those based on mass spectrometry (MS), for comprehensive steroid profiling.
The stable isotope dilution method using LC-MS/MS is considered the gold standard for steroid analysis. nih.gov This approach involves adding a known amount of an isotopically labeled standard, such as 17β-Estradiol 3-O-Sulfate-d3, to a sample at the beginning of the analytical process. youtube.com This standard is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer. youtube.com Its use corrects for analyte loss during sample preparation (e.g., extraction, hydrolysis, derivatization) and compensates for matrix effects (ion suppression or enhancement) during MS analysis, ensuring high accuracy and precision. youtube.comsigmaaldrich.com
Recent advancements focus on creating multi-class or comprehensive "steroidomics" methods capable of measuring a large number of steroids simultaneously from a small sample volume. nih.govnih.govnih.gov
High-Throughput Screening: Methods are being developed to analyze multiple classes of steroid hormones (e.g., estrogens, androgens, progestogens) in a single run. nih.gov This is crucial for understanding the complex interplay within steroidogenic pathways.
Increased Sensitivity: For estrogens, which circulate at very low pg/mL concentrations, derivatization techniques are sometimes employed to enhance ionization efficiency and improve detection limits in MS. nih.govoup.com
Comprehensive Profiling: Steroidomics workflows aim to monitor a wide range of steroids, including both free and conjugated forms (sulfates and glucuronides), to provide a complete picture of steroid metabolism. nih.gov
The availability of high-purity deuterated standards like this compound is essential for the validation and routine application of these sophisticated analytical platforms in both clinical and research settings. sigmaaldrich.com
| Analytical Platform/Method | Role of this compound | Advantage |
| LC-MS/MS | Internal standard for stable isotope dilution analysis. nih.govcaymanchem.com | Corrects for sample loss and matrix effects, ensuring high accuracy and precision. youtube.comsigmaaldrich.com |
| Multi-Class Steroid Panels | Enables accurate quantification of estrogen sulfates within a broad panel of different steroid classes. nih.gov | Allows for simultaneous measurement of multiple hormone classes from a single, small sample. nih.govnih.gov |
| Steroidomics | A key reference material for quantifying specific metabolites within a comprehensive profiling workflow. nih.gov | Provides a global view of steroid biosynthesis and metabolism, revealing subtle pathway alterations. nih.govnih.gov |
Integration with Systems Biology Approaches for Understanding Steroid Networks (theoretical, computational models)
Systems biology aims to understand complex biological systems by integrating multiple data types, or 'omics' (e.g., genomics, transcriptomics, proteomics, and metabolomics), into computational and theoretical models. biorxiv.orgmdpi.com Metabolomics, which provides a snapshot of the biochemical activities of small molecules, is a critical layer as it is closest to the organism's phenotype. mdpi.com The accurate metabolomic data, generated using internal standards like this compound, is foundational for building these integrative models of steroid networks.
By combining metabolomic profiles with transcriptomic data, for instance, researchers can reveal how changes in gene expression correlate with alterations in metabolite levels. nih.gov This integration can uncover enhanced or suppressed biochemical pathways. For example, an integrated analysis of uterine tissue revealed enhanced steroid hormone biosynthesis during decidualization. nih.gov In cancer research, integrating metabolomic and genomic data helps to elucidate the molecular mechanisms of tumorigenesis and identify how transcription factors like the androgen receptor (AR) or estrogen receptor (ER) control metabolic pathways. nih.gov
The process often involves:
Accurate Metabolite Quantification: Using LC-MS/MS with stable isotope-labeled internal standards to generate reliable, quantitative data on a suite of steroid metabolites. sigmaaldrich.com
Pathway Analysis: Mapping the identified metabolites onto known biochemical pathways, such as steroid hormone biosynthesis.
Multi-Omics Integration: Using bioinformatics tools and computational modeling to correlate the metabolomic data with gene expression (transcriptomics) and protein abundance (proteomics) data. biorxiv.org
Network Construction: Building predictive models of the steroidogenic network to understand how perturbations, such as disease or exposure to EDCs, affect the entire system.
These systems biology approaches, powered by high-quality metabolomics data, are moving research beyond the study of single molecules to a holistic understanding of the complex, interconnected nature of steroid hormone networks. grafiati.com
Prospects for Novel Synthetic Routes and Isotopic Labeling Patterns
The demand for high-purity, specifically labeled internal standards for mass spectrometry drives ongoing research into novel synthetic methodologies for steroids. nih.govfrontiersin.org The synthesis of this compound and similar compounds involves chemical challenges, including regioselective modification and the introduction of isotopic labels without compromising chemical integrity.
Recent developments have focused on more efficient and selective reactions. For example, a new sulfuryl group transfer strategy using tributylsulfoammonium betaine (B1666868) (TBSAB) allows for the convenient and chemoselective sulfation of steroid alcohols and phenols. nih.govfrontiersin.org This method is advantageous as it can be performed on a millimolar scale and allows for the direct isolation of the biologically relevant sodium salts without requiring complex purification steps like ion-exchange chromatography. nih.govfrontiersin.org
Beyond the common deuterium (B1214612) (d3 or d4) labeling, researchers are exploring a wider variety of isotopic labeling patterns to meet different analytical needs:
Alternative Deuterium Labeling: Introducing deuterium at positions not susceptible to metabolic H/D exchange is crucial to prevent the internal standard from converting into the analyte, which would cause a false positive result. sigmaaldrich.com
¹³C Labeling: Carbon-13 labeled standards are an alternative to deuterated ones and can be less prone to chromatographic separation from the native analyte, which can sometimes occur with highly deuterated compounds. sigmaaldrich.com
¹⁸O Labeling: A recently reported method allows for the late-stage, 'one-pot' synthesis of various [¹⁸O]-labeled steroid sulfate conjugates, providing another tool for MS-based studies and for investigating the fragmentation behavior of these molecules in the mass spectrometer. rsc.org
The development of these novel synthetic routes and diverse isotopic labeling patterns is crucial for expanding the toolkit available to researchers, enabling more complex and robust experiments in steroid analysis. nih.govpsu.edu
Role in Advancing Fundamental Understanding of Steroid Biochemistry in Non-Clinical Models
The use of this compound and other isotopically labeled steroids in non-clinical models (e.g., cell cultures, animal models) is fundamental to advancing our basic understanding of steroid biochemistry. These labeled compounds act as tracers, allowing researchers to follow the precise metabolic fate of hormones in a biological system. nih.govcapes.gov.br
By introducing a labeled steroid and measuring the appearance and concentration of its various metabolites over time, scientists can determine key biochemical parameters. For instance, stable isotope studies in pregnant women (a clinical context, but illustrating the non-clinical research principle) using deuterated pregnane (B1235032) derivatives have been used to determine:
Metabolic Pathways: Identifying the products of enzymatic reactions such as oxidoreduction, hydroxylation, and conjugation. nih.gov
Metabolic Kinetics: Calculating the half-life of steroid turnover and the rates of specific reactions, such as the conversion of monosulfates to disulfates or the rate of 16α-hydroxylation. nih.gov
Production Rates: Estimating the endogenous production rates of specific steroid metabolites. nih.govcapes.gov.br
In non-clinical models, such as studies with ovariectomized mice, labeled standards are essential for metabolomics approaches that identify the metabolic changes in tissues like the brain and plasma following hormone supplementation. nih.gov Similarly, in osteoclast cell models, these standards enable the quantification of metabolic shifts in response to estradiol, revealing potential target pathways like glycerophospholipid metabolism that are involved in its cellular effects. nih.gov The use of tritiated estradiol in early studies was pivotal in demonstrating specific uptake in target tissues like the uterus, which led to the discovery of the estrogen receptor. oup.com Modern, non-radioactive stable isotope standards continue this legacy, providing the quantitative accuracy needed to dissect the complex web of steroid synthesis, metabolism, and action.
Q & A
Synthesis, Characterization, and Stability
Basic : How is 17β-Estradiol 3-O-Sulfate-d3 Sodium Salt synthesized and characterized for research applications? Answer : The compound is synthesized by incorporating deuterium atoms at specific positions (e.g., C-2,4,16,16) to create a stable isotopologue. Characterization involves 1H NMR (DMSO-d6) and mass spectrometry (MS) to confirm structural integrity and isotopic purity (≥99% d3 form) . Purity is validated via HPLC (>95%), with exact mass determination (374.1164) ensuring molecular accuracy . The sodium salt form is stabilized with additives like TRIS (50% w/w) to enhance shelf-life during storage at -20°C .
Advanced : What factors influence the stability of this deuterated compound in biological matrices? Answer : Stability depends on storage conditions (−20°C for solid, −80°C for solutions), avoidance of freeze-thaw cycles, and matrix composition. Residual organic solvents (e.g., DMSO) in aqueous solutions must be minimized (<1%) to prevent interference in cellular assays. Degradation is monitored via TLC (single Rf value) and HPLC-MS to detect sulfatase-mediated hydrolysis or isotopic exchange .
II. Analytical Applications
Basic : How is this compound used as an internal standard in LC-MS/MS quantification of estradiol metabolites? Answer : It serves as a deuterated internal standard to correct for matrix effects and ionization efficiency. Researchers spike known concentrations into biological samples (e.g., plasma, urine) and calculate analyte-to-internal-standard peak area ratios. Method validation requires linearity (R<sup>2</sup> >0.99), accuracy (±15% deviation), and precision (CV <15%) across the calibration range .
Advanced : How do researchers address challenges in quantifying low-abundance estradiol sulfates in complex matrices? Answer : Key steps include:
- Sample preparation : Solid-phase extraction (SPE) to isolate sulfated metabolites from glucuronidated or free estradiol .
- Chromatographic separation : Use of C18 columns with gradient elution (methanol/water + 0.1% formic acid) to resolve isobaric interferences .
- Mass spectrometry : Employing negative-ion mode ESI for enhanced sensitivity and selective reaction monitoring (SRM) of sulfate-specific transitions (e.g., m/z 351→97) .
III. Biological and Environmental Research
Basic : What role does this compound play in studying sulfotransferase enzyme kinetics? Answer : It acts as a substrate for sulfotransferases (e.g., SULT1E1), enabling measurement of enzyme activity via radiometric or fluorescence assays. Kinetic parameters (Km, Vmax) are derived by incubating the enzyme with varying substrate concentrations and quantifying sulfate conjugation via LC-MS .
Advanced : How can researchers reconcile its neuroprotective effects with environmental toxicity concerns? Answer : In vitro studies demonstrate neuroprotection via estrogen receptor (ER)-mediated pathways, reducing oxidative stress in neuronal models . Conversely, environmental studies show it disrupts aquatic ecosystems by altering fish endocrine function at ng/L concentrations. Mitigation strategies include assessing biodegradation pathways in wastewater treatment plants and using advanced oxidation processes (AOPs) for removal .
IV. Data Interpretation and Contradictions
Advanced : How should researchers interpret discrepancies in reported estrogenic activity across studies? Answer : Variability arises from:
- Receptor specificity : ERα vs. ERβ activation profiles differ by tissue type .
- Metabolic interconversion : Sulfatase activity in cell models may convert the sulfate back to free estradiol, confounding results .
- Experimental design : Use of ER-negative controls and inclusion of sulfatase inhibitors (e.g., STX64) are critical .
Methodological Best Practices
Basic : What solvent systems are optimal for reconstituting this compound? Answer : Solubility is highest in methanol (9.8–10.2 mg/mL) or DMSO (50 mg/mL). For aqueous applications, dilute organic stock solutions into PBS or saline (final organic solvent ≤1%) to maintain bioactivity .
Advanced : What protocols ensure accurate isotopic dilution analysis in large-scale metabolomics? Answer :
- Calibration curves : Use ≥6 concentration points with matrix-matched standards to account for ion suppression.
- Quality controls : Include inter-day replicates and blank samples to monitor carryover.
- Data normalization : Apply isotopic correction factors if d3 loss is observed during sample preparation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
